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Compound of Interest

Compound Name: 2-Hydroxy-5-methoxyhexan-3-one

CAS No.: 101080-34-6

Cat. No.: B3020543 Get Quote

Product Identity:

Chemical Name: 2-Hydroxy-5-methoxyhexan-3-one[1][2][3]

CAS Number: 101080-34-6[2]

Functional Class: Aliphatic Acyloin /

-Alkoxy Ketone

Molecular Weight: 146.18 g/mol

Part 1: Core Stability Matrix
Quick-reference guide for experimental planning.
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Parameter Stability Status Critical Technical Note

Aqueous pH Poor (Neutral/Basic)

Rapid degradation at pH > 6.5

via

-elimination and acyloin

rearrangement. Stable at pH

3.0–5.0.

Oxidation High Sensitivity

The

-hydroxy ketone moiety is

prone to autoxidation to the

2,3-diketone, especially in

basic or aerated solutions.

Temperature Heat Labile

Significant degradation

observed > 25°C. Store stocks

at -20°C or -80°C.

Light Photosensitive

Potential for Norrish Type I/II

cleavage. Protect from direct

light.

Solvent Compatibility Variable

Stable in DMSO, Methanol

(acidified). Unstable in pyridine

or basic buffers.

Part 2: Troubleshooting Guide (Q&A)
Issue 1: Discoloration of Stock Solution
User Question:"My clear aqueous stock solution turned yellow/brown after 24 hours at room

temperature. Is it still usable?"

Technical Diagnosis: The yellowing indicates oxidation of the

-hydroxy ketone group to a 1,2-diketone (2,3-diketo species) and subsequent oligomerization.
Acyloins are "reducing sugar" analogs and readily reduce oxygen in the presence of trace
metals or base, forming colored enediol degradation products.
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Resolution:

Discard the solution. The purity is compromised.

Preventative Protocol: Always degas buffers (Argon/Nitrogen sparge) before dissolution. Add

a chelating agent (e.g., 0.1 mM EDTA) to aqueous buffers to sequester trace metals that

catalyze autoxidation.

Issue 2: Appearance of New Peaks in LC-MS
User Question:"I see a new peak eluting earlier than my target compound after incubating in

PBS (pH 7.4). The mass is identical (Isomer) or -32 Da (Loss of Methanol)."

Technical Diagnosis: You are observing two competing pathways driven by the neutral/basic pH

of PBS:

Isomerization (Same Mass): The Lobry de Bruyn–van Ekenstein transformation. The acyloin

tautomerizes via an enediol intermediate, shifting the carbonyl from C3 to C2.

Reaction: 2-Hydroxy-3-one

3-Hydroxy-2-one.

-Elimination (Mass -32): The methoxy group at C5 is

to the C3 carbonyl. Under basic conditions (E1cB mechanism), methanol is eliminated to
form an

-unsaturated ketone (vinyl ketone).

Resolution:

Immediate Action: Lower the pH of your assay buffer to 5.5 using citrate or acetate buffer if

experimental design permits.

Data Analysis: If the mass is M-32, you have generated a reactive Michael acceptor (enone).

This is a critical impurity that can covalently bind to proteins/nucleophiles in your assay.

Issue 3: Solubility Issues in Assay Media
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User Question:"The compound precipitates when diluted from DMSO into cell culture media."

Technical Diagnosis: While the molecule has polar groups (-OH, -OCH3), the hexan-one

backbone is moderately lipophilic. High concentrations (>10 mM) in aqueous media can lead to

aggregation, which may look like precipitation or "oiling out."

Resolution:

Step-Wise Dilution: Do not dilute directly from 100% DMSO to 100% aqueous. Use an

intermediate step (e.g., 1:10 dilution in 50% aq. DMSO) before the final spike.

Sonicate: Brief sonication (water bath, <30°C) can disperse micro-aggregates.

Part 3: Mechanistic Degradation Pathways
Understanding the "Why" behind the instability.

The following diagram illustrates the three primary degradation routes: Oxidation,

Isomerization, and

-Elimination.
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Figure 1: Primary degradation pathways of 2-Hydroxy-5-methoxyhexan-3-one in aqueous

solution. Note the critical role of pH in catalyzing all three pathways.
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Part 4: Standardized Protocols
Protocol A: Preparation of Stable Stock Solutions
Use this protocol to maximize shelf-life.

Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) or Anhydrous Ethanol. Avoid water

for long-term storage.

Concentration: Prepare at 10–50 mM. Higher concentrations are generally more stable (self-

buffering effect).

Acidification (Optional but Recommended): For extremely sensitive applications, add 0.01%

(v/v) Acetic Acid or HCl to the DMSO stock. This suppresses enolization.

Storage: Aliquot into amber glass vials (to prevent photolysis) with Teflon-lined caps. Store at

-20°C or -80°C.

Headspace: Purge the vial headspace with Argon or Nitrogen before closing.

Protocol B: QC Check for Purity
Run this check before critical experiments.

Method: Reverse-Phase HPLC (C18 column).

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Note: The acid is

crucial to prevent on-column degradation.

Detection: UV at 210 nm (general carbonyl) and 280 nm (if diketone forms).

Acceptance Criteria:

Single peak > 95% area.[4]

Absence of early-eluting peaks (diketones/isomers often elute earlier due to higher

polarity).

Part 5: Frequently Asked Questions (FAQ)
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Q: Can I use this compound in a cell culture assay at pH 7.4? A: Yes, but with strict time

constraints. The half-life at pH 7.4 is likely < 4 hours due to the

-elimination risk. Prepare fresh dilutions immediately before addition to cells. Do not store the
diluted media.

Q: Is the compound compatible with thiol-containing reagents (e.g., DTT, Glutathione)?

A:Caution is advised. If the compound undergoes

-elimination to the enone (vinyl ketone), it will rapidly react with thiols via Michael addition,
depleting your reagent and modifying the compound.

Q: Why does the CAS registry list different boiling points? A: This is often due to the presence

of the isomer (3-hydroxy-2-one) in impure commercial samples. The boiling points of the two

isomers are very close, making distillation difficult. Rely on NMR or HPLC for purity, not boiling

point.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. EnamineStore [enaminestore.com]

2. 13482-23-0|4-Methoxycyclohexanone|BLD Pharm [bldpharm.com]

3. 666203-86-7|(R)-1-(Tetrahydrofuran-2-yl)ethanone|BLD Pharm [bldpharm.com]

4. cdnsciencepub.com [cdnsciencepub.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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